molecular formula C6H3F2IZn B6341594 3,4-Difluorophenylzinc iodide, 0.50 M in THF CAS No. 544429-21-2

3,4-Difluorophenylzinc iodide, 0.50 M in THF

Cat. No. B6341594
CAS RN: 544429-21-2
M. Wt: 305.4 g/mol
InChI Key: WPBMDEQDEMWPDU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluorophenylzinc iodide, 0.50 M in THF, is an organometallic compound used in the synthesis of organic compounds. It is a versatile reagent, capable of reacting with a wide range of functional groups, and is used in a variety of applications. In

Scientific Research Applications

3,4-Difluorophenylzinc iodide is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as amines and alcohols. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, it is used in the synthesis of medicines, such as antibiotics and antivirals.

Mechanism of Action

The mechanism of action of 3,4-difluorophenylzinc iodide is based on its ability to form a coordination complex with organic substrates. The coordination complex is formed by the reaction of the substrate with the zinc atom, and this complex can then be used to facilitate the reaction of the substrate with other reagents.
Biochemical and Physiological Effects
3,4-Difluorophenylzinc iodide has no known biochemical or physiological effects. It is not used in medicine, and it is not known to have any toxic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,4-difluorophenylzinc iodide in laboratory experiments is its versatility. It can be used to synthesize a wide variety of compounds, and it is relatively easy to prepare and use. The main limitation is that it is not particularly stable, and can be easily hydrolyzed.

Future Directions

For the use of 3,4-difluorophenylzinc iodide include its use in the synthesis of complex molecules, such as peptides and nucleotides. Additionally, its use in the synthesis of new medicines and therapeutics could be explored. Finally, its use in the synthesis of new materials, such as polymers and nanomaterials, could be investigated.

Synthesis Methods

3,4-Difluorophenylzinc iodide is synthesized by the reaction of 3,4-difluorophenylzinc chloride with potassium iodide in THF. This reaction is typically carried out in a two-phase system, with the organic phase containing the reagents and the aqueous phase containing the potassium iodide. The reaction is typically carried out at room temperature, and the product is isolated by filtration.

properties

IUPAC Name

1,2-difluorobenzene-5-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBMDEQDEMWPDU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)F)F.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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